

# Odevixibat-13C6: Application Notes and Protocols for Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Odevixibat-13C6 |           |
| Cat. No.:            | B12364815       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, primarily acts locally in the gut to reduce the reabsorption of bile acids.[1][2][3] Due to its minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI profile is a critical component of its safety assessment. Odevixibat is a substrate for P-glycoprotein (P-gp), a key efflux transporter.[4][5] The use of a stable isotopelabeled internal standard, such as **Odevixibat-13C6**, is essential for accurate quantification in pharmacokinetic and DDI studies, allowing for differentiation between the administered drug and the internal standard in complex biological matrices.

These application notes provide a detailed overview and protocols for utilizing **Odevixibat- 13C6** in the investigation of potential drug-drug interactions.

### **Mechanism of Action of Odevixibat**

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids leads to a reduction in the overall bile acid pool.[1]





Click to download full resolution via product page

Figure 1: Mechanism of Odevixibat Action

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to Odevixibat's pharmacokinetics and drug-drug interaction potential.

Table 1: Pharmacokinetic Parameters of Odevixibat



| Parameter                    | Value   | Reference |
|------------------------------|---------|-----------|
| Systemic Absorption          | Minimal | [1][2]    |
| Protein Binding              | >99%    | [6]       |
| Primary Route of Elimination | Feces   | [5]       |

Table 2: In Vitro Transporter Substrate Properties

| Transporter                             | Substrate Status | Reference |
|-----------------------------------------|------------------|-----------|
| P-glycoprotein (P-gp)                   | Yes              | [4][5]    |
| Breast Cancer Resistance Protein (BCRP) | No               | [5]       |

Table 3: Clinical Drug-Drug Interaction Study with Itraconazole (a strong P-gp inhibitor)

| Parameter       | Fold-Increase with<br>Itraconazole | Clinical<br>Significance      | Reference |
|-----------------|------------------------------------|-------------------------------|-----------|
| Odevixibat Cmax | 1.52                               | Not Clinically<br>Significant | [4][5]    |
| Odevixibat AUC  | 1.66                               | Not Clinically<br>Significant | [4][5]    |

## **Experimental Protocols**

# Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a general procedure to determine if Odevixibat is a substrate of the P-gp transporter using a Caco-2 cell monolayer model. **Odevixibat-13C6** would be used as the internal standard for the analytical method.







Objective: To determine the bidirectional permeability of Odevixibat across a Caco-2 cell monolayer and calculate the efflux ratio to assess its potential as a P-gp substrate.

### Materials:

- · Caco-2 cells
- Transwell inserts
- Odevixibat
- Odevixibat-13C6 (for analytical internal standard)
- Hank's Balanced Salt Solution (HBSS)
- · Lucifer yellow
- LC-MS/MS system

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2: Caco-2 P-gp Substrate Assay Workflow



#### Methodology:

- Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
- Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.[7]
- Transport Assay:
  - The transport buffer (HBSS) is added to both the apical (A) and basolateral (B) chambers.
  - For the A-to-B transport study, Odevixibat is added to the apical chamber.
  - For the B-to-A transport study, Odevixibat is added to the basolateral chamber.
  - The plates are incubated at 37°C with gentle shaking.
- Sample Collection: Aliquots are taken from the donor and receiver compartments at specified time points (e.g., 30, 60, 90, and 120 minutes).
- Sample Analysis: The concentration of Odevixibat in the collected samples is determined by a validated LC-MS/MS method, using Odevixibat-13C6 as the internal standard.
- Data Analysis:
  - The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A \* C0) Where:
    - dQ/dt is the rate of drug transport
    - A is the surface area of the insert
    - C0 is the initial concentration of the drug in the donor chamber
  - The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)



 An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

# Protocol 2: In Vitro CYP3A4 Inhibition Assessment using Human Liver Microsomes

This protocol provides a general method to evaluate the potential of Odevixibat to inhibit the activity of CYP3A4, using midazolam as a probe substrate. **Odevixibat-13C6** would be used as an internal standard if quantifying Odevixibat concentrations in the assay.

Objective: To determine the IC50 value of Odevixibat for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation in human liver microsomes.

#### Materials:

- Pooled human liver microsomes (HLMs)
- Odevixibat
- Midazolam
- 1'-hydroxymidazolam standard
- NADPH regenerating system
- Potassium phosphate buffer
- LC-MS/MS system

**Experimental Workflow:** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 2. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 3. Bylvay (odevixibat) to Treat Progressive Familial Intrahepatic Cholestasis [clinicaltrialsarena.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Odevixibat-13C6: Application Notes and Protocols for Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364815#odevixibat-13c6-for-studying-drug-drug-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com